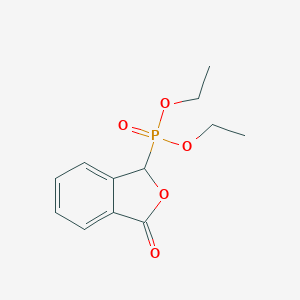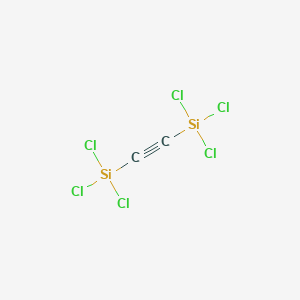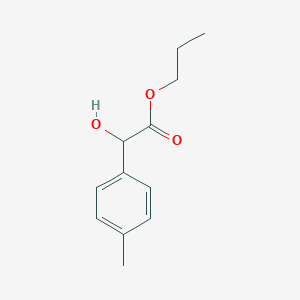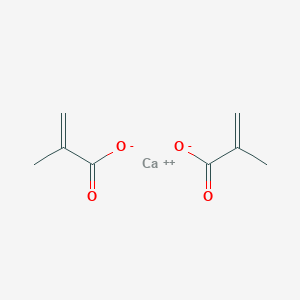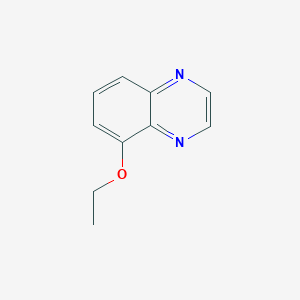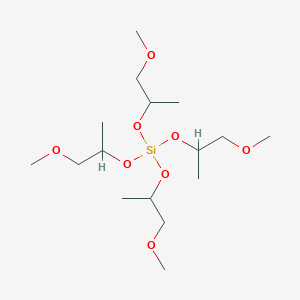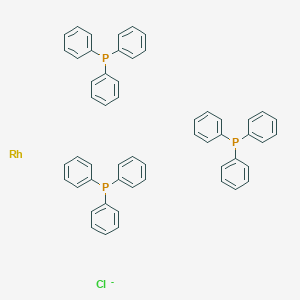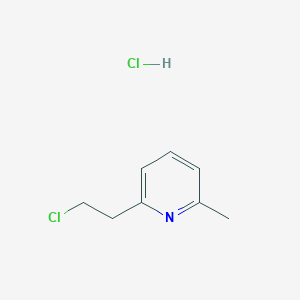
2-Picoline, 6-(2-chloroethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Picoline, 6-(2-chloroethyl)-, hydrochloride, also known as MTX-211, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the picoline family of compounds, which are widely used in the pharmaceutical and chemical industries. In
Mechanism Of Action
The mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is not fully understood, but it is thought to involve the disruption of DNA synthesis and repair. It may also affect the function of certain proteins involved in cell division and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical And Physiological Effects
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to modulate the immune system, and to have radioprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is its potential as a novel anticancer agent. It has been shown to be effective against a variety of cancer cell lines, and may have fewer side effects than traditional chemotherapy agents. However, it also has some limitations. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research on 2-Picoline, 6-(2-chloroethyl)-, hydrochloride. One area of interest is the development of more efficient synthesis methods, which could increase the yield and purity of the compound. Another area of interest is the exploration of the compound's potential use as a radioprotective agent, which could have important implications for cancer treatment. Finally, further research is needed to fully elucidate the mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride, which could lead to the development of more effective cancer treatments.
Synthesis Methods
2-Picoline, 6-(2-chloroethyl)-, hydrochloride can be synthesized using a variety of methods, including the reaction of 2-picoline with 2-chloroethylamine hydrochloride in the presence of a catalyst. The resulting compound can then be purified using standard techniques such as recrystallization or chromatography. The purity and yield of the final product can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, and is being investigated as a potential treatment for various types of cancer. In addition, it has been studied for its potential use as a radioprotective agent, as well as its ability to modulate the immune system.
properties
CAS RN |
17944-62-6 |
|---|---|
Product Name |
2-Picoline, 6-(2-chloroethyl)-, hydrochloride |
Molecular Formula |
C8H11Cl2N |
Molecular Weight |
192.08 g/mol |
IUPAC Name |
2-(2-chloroethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H |
InChI Key |
YWRMCDUVMFQGGN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CCCl.Cl |
Canonical SMILES |
CC1=NC(=CC=C1)CCCl.Cl |
Other CAS RN |
17944-62-6 |
synonyms |
PYRIDINE,2-(2-CHLOROETHYL-6-METHYL-HYDROCHLORIDE)(1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



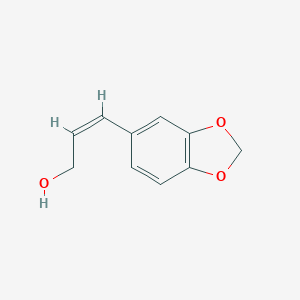
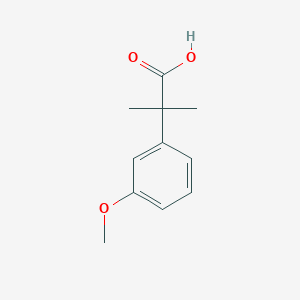
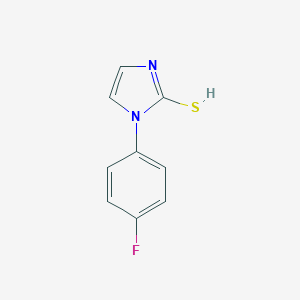

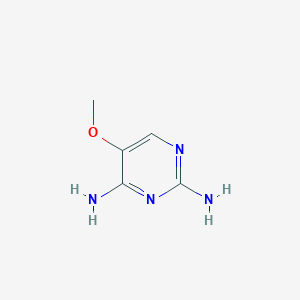
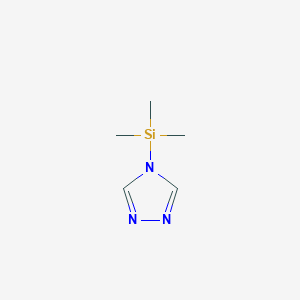
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
